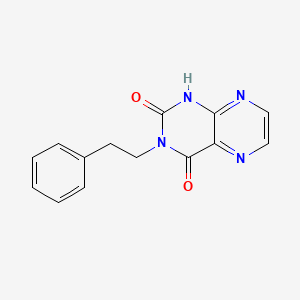![molecular formula C20H21FN4O3S B12495292 3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione](/img/structure/B12495292.png)
3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by the presence of a thieno[3,2-D]pyrimidine core, which is a fused heterocyclic system containing both sulfur and nitrogen atoms. The compound also features a piperazine ring substituted with a fluorophenyl group, which contributes to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thieno[3,2-D]pyrimidine Core: This step involves the cyclization of appropriate starting materials, such as 2-aminothiophene and a suitable carbonyl compound, under acidic or basic conditions to form the thieno[3,2-D]pyrimidine core.
Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine in the presence of a base.
Fluorophenyl Substitution: The fluorophenyl group is introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide as the coupling partner.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring and the thieno[3,2-D]pyrimidine core.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols or amines.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, particularly at the fluorophenyl and piperazine moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogenated precursors, boronic acids, and organometallic reagents are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the piperazine ring may yield N-oxide derivatives, while reduction of the carbonyl groups may yield alcohol or amine derivatives.
Scientific Research Applications
3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as neuroprotective and anti-inflammatory agents.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist of certain receptors, enzymes, or ion channels, leading to modulation of cellular signaling pathways. For example, it may inhibit the activity of specific kinases or phosphatases, leading to changes in phosphorylation states and downstream signaling events.
Comparison with Similar Compounds
Similar Compounds
3-Ethyl-1-{2-[4-(4-chlorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
3-Ethyl-1-{2-[4-(4-methylphenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 3-Ethyl-1-{2-[4-(4-fluorophenyl)piperazin-1-YL]-2-oxoethyl}thieno[3,2-D]pyrimidine-2,4-dione imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs with different substituents.
Properties
Molecular Formula |
C20H21FN4O3S |
|---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-ethyl-1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H21FN4O3S/c1-2-24-19(27)18-16(7-12-29-18)25(20(24)28)13-17(26)23-10-8-22(9-11-23)15-5-3-14(21)4-6-15/h3-7,12H,2,8-11,13H2,1H3 |
InChI Key |
ARTYBJLORUMJNO-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)N3CCN(CC3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495209.png)
![N-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzyl}-2-(1H-indol-3-yl)ethanamine](/img/structure/B12495220.png)
![2-iodo-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12495225.png)
![7-chloro-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B12495228.png)
![5-({5-Bromo-2-[(2-fluorobenzyl)oxy]benzyl}amino)-2-(morpholin-4-yl)benzoic acid](/img/structure/B12495231.png)
![2-{[4-ethyl-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B12495240.png)
![(4E)-2-(2-hydroxyethyl)-5-(4-methoxyphenyl)-4-[2-(quinolin-6-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12495242.png)

![4-N,13-N-bis[(3-fluorophenyl)methyl]-2-thia-5,6,7,10,11,12-hexazatricyclo[8.3.0.03,7]trideca-1(13),3,5,11-tetraene-4,13-dicarboxamide](/img/structure/B12495247.png)
![N-(3-bromophenyl)-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-4-methylbenzenesulfonamide](/img/structure/B12495248.png)
![N~2~-(3-chloro-4-methylphenyl)-N-[2-(cyclohex-1-en-1-yl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12495251.png)
![10-(2-fluorophenyl)-6,7,8,10-tetrahydro[1,3]dioxolo[4,5-b]acridin-9(5H)-one](/img/structure/B12495258.png)
![2-[(1,1-Dioxo-1,2-benzothiazol-3-yl)-[(4-methoxyphenyl)methylideneamino]amino]ethanol](/img/structure/B12495262.png)

